molecular formula C14H21NO B2939596 N-(1-adamantylmethyl)prop-2-enamide CAS No. 1156698-12-2

N-(1-adamantylmethyl)prop-2-enamide

Cat. No. B2939596
CAS RN: 1156698-12-2
M. Wt: 219.328
InChI Key: OGEVJDMQHJLWLT-UHFFFAOYSA-N
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Description

“N-(1-adamantylmethyl)prop-2-enamide” is a compound with the CAS Number: 19026-83-6 . It has a molecular weight of 205.3 and is typically stored at room temperature . It is usually available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide was achieved by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer .


Molecular Structure Analysis

The molecular structure of “N-(1-adamantylmethyl)prop-2-enamide” is characterized by a total of 52 bonds, including 28 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer . The chemical structures of copolymers were characterized by Fourier transform infrared (FTIR) spectroscopy . The thermal stability of the copolymers was assessed by thermogravimetric analysis (TGA) .


Physical And Chemical Properties Analysis

“N-(1-adamantylmethyl)prop-2-enamide” has a molecular weight of 205.3 . It is typically stored at room temperature and is usually available in powder form . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Drilling Fluid Enhancement

N-(1-adamantylmethyl)prop-2-enamide: has been evaluated for its effectiveness as a component in polyelectrolytes used to enhance the properties of aqueous bentonite mud, which is crucial in drilling operations . The presence of the adamantyl group could potentially provide thermal resistance and salt tolerance, improving the viscosity and fluid-loss control of drilling fluids under high-temperature, high-pressure conditions.

Synthesis of Enamides

The compound serves as a precursor in the synthesis of enamides through selective desaturation of amides . Enamides are significant due to their biological and physiological properties and are versatile synthons in organic synthesis. The adamantyl group in the structure could influence the reactivity and stability of the resulting enamides.

Enhanced Oil Recovery

In the context of enhanced oil recovery, N-(1-adamantylmethyl)prop-2-enamide could be used to modify the properties of polymers employed in the process. Its incorporation into copolymers might improve the thermal stability and efficiency of polymers used for oil displacement in reservoirs .

Future Directions

The future directions for “N-(1-adamantylmethyl)prop-2-enamide” and similar compounds could involve their use in the synthesis of smart polymers . These polymers could have applications in various fields, including the oil industry, where they could be used as property enhancers in aqueous bentonite mud .

properties

IUPAC Name

N-(1-adamantylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-13(16)15-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h2,10-12H,1,3-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEVJDMQHJLWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[(Adamantan-1-yl)methyl]prop-2-enamide

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